2-Ethoxy-1,3-diazinan-4-one
Description
Significance of Diazinanone Chemical Scaffolds in Contemporary Organic Chemistry
Diazinanone and its unsaturated analog, pyrimidinone, are considered "privileged scaffolds" in medicinal chemistry. nih.gov This term refers to molecular frameworks that can bind to a variety of biological targets, making them valuable starting points for drug discovery. nih.gov The pyrimidinone core is a key feature in a wide range of biologically active molecules, demonstrating activities such as anticancer, antiviral, anti-inflammatory, and antimicrobial properties. ontosight.aijuniperpublishers.com
The significance of these scaffolds stems from several key attributes:
Structural Versatility: The diazinanone ring possesses multiple sites for chemical modification, allowing for the creation of large and diverse compound libraries. nih.gov This diversity is crucial for exploring structure-activity relationships (SAR) and optimizing the biological effects of a lead compound. nih.gov
Hydrogen Bonding Capability: The presence of nitrogen and oxygen atoms allows the scaffold to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules like proteins and enzymes. frontiersin.org
Synthetic Accessibility: Established synthetic methodologies, often involving condensation reactions, provide feasible routes to a wide array of diazinanone derivatives. frontiersin.orgufsm.br
The expansion of chemical space through the synthesis of novel and diverse scaffolds is a primary goal in modern organic chemistry, with significant potential for the discovery of new drugs and functional materials. researchgate.net The diazinanone framework is a prime example of a scaffold that continues to yield compounds with important biological functions.
Evolution of Research on 2-Alkoxy-1,3-diazinan-4-one Analogs
Research into 2-alkoxy substituted pyrimidinones (B12756618) and their saturated counterparts has evolved significantly over the past few decades. A notable example is the development of 3,4-Dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs) as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govacs.org Early work in this area demonstrated that the 2-alkoxy group is a key modulating element for biological activity.
The synthetic strategy often involves the nucleophilic displacement of a leaving group at the C2 position, such as a methoxy (B1213986) or chloro group, with various alcohols to generate a series of 2-alkoxy derivatives. nih.govacs.orgscientific.net This approach allowed researchers to systematically explore the impact of different alkoxy chains—linear, branched, and cyclic—on antiviral potency. nih.govacs.org This systematic modification is a classic example of medicinal chemistry principles applied to optimize a lead scaffold.
Furthermore, the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives with 2-alkoxy substituents has been explored, highlighting the versatility of these building blocks in creating fused heterocyclic systems with potential anticonvulsant activities. mdpi.com These studies underscore a consistent research theme: the C2-alkoxy substituent is a critical handle for fine-tuning the physicochemical and biological properties of the diazinanone core.
Defined Research Objectives for 2-Ethoxy-1,3-diazinan-4-one Studies
While specific research exclusively targeting this compound is not extensively documented in publicly available literature, the research objectives for this compound can be inferred from studies on its close analogs. The primary goals of investigating such a compound would likely include:
Exploration of Bioactivity: A major objective would be to screen this compound and related compounds for a range of biological activities. Given the history of the pyrimidinone scaffold, this would include assays for antiviral (specifically anti-HIV), anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. ontosight.aijuniperpublishers.commdpi.com
Development of Novel Agrochemicals: Some pyrimidine (B1678525) derivatives have found applications as pesticides and herbicides. scispace.comscispace.com For instance, 2-ethoxy-4,6-dihydroxypyrimidine (B1589393) is a known intermediate in the synthesis of herbicides. Therefore, a research objective would be to evaluate the potential of this compound as a novel agrochemical.
Synthetic Methodology Development: The compound serves as a target for developing new and efficient synthetic routes. Research in this area focuses on creating versatile and high-yield methods for producing substituted diazinanones, which can then be used to build more complex molecules and libraries for high-throughput screening. ufsm.brresearchgate.net
Intermediate for Further Synthesis: The 2-ethoxy group can potentially act as a leaving group, allowing for further functionalization of the diazinanone scaffold. An objective would be to explore the reactivity of this compound in nucleophilic substitution reactions to create a diverse range of C2-substituted derivatives for further study.
The following table summarizes the general properties and research interests associated with the broader class of 2-alkoxy-diazinanones, which frames the context for studies on the specific ethoxy derivative.
| Property / Research Area | Description | Representative References |
| Core Scaffold | 1,3-Diazinan-4-one (hydrogenated pyrimidinone) | ontosight.ai, juniperpublishers.com |
| Key Substituent | 2-Alkoxy group (e.g., Methoxy, Ethoxy) | acs.org, nih.gov |
| Primary Bioactivity | Antiviral (HIV-1 NNRTIs) | acs.org, nih.gov |
| Other Potential Bioactivities | Anticancer, Anti-inflammatory, Antimicrobial, Anticonvulsant | ontosight.aijuniperpublishers.commdpi.com |
| Agrochemical Potential | Herbicides, Insecticides | scispace.com, scispace.com |
| Synthetic Strategy | Nucleophilic displacement at C2 position | scientific.net, acs.org |
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-ethoxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C6H12N2O2/c1-2-10-6-7-4-3-5(9)8-6/h6-7H,2-4H2,1H3,(H,8,9) |
InChI Key |
YFZUMUHQHFPKRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1NCCC(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2 Ethoxy 1,3 Diazinan 4 One
Retrosynthetic Disconnection Analysis of the 2-Ethoxy-1,3-diazinan-4-one Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.come3s-conferences.org For this compound, the analysis suggests several logical bond cleavages to identify potential synthetic precursors.
A primary disconnection across the N1-C2 and C2-N3 bonds points towards a 1,3-diaminopropane (B46017) derivative and a C2-synthon that provides the ethoxycarbonyl fragment. This approach identifies a β-amino amide or its synthetic equivalent as a key building block. A second disconnection strategy involves cleaving the N1-C6 and N3-C4 bonds, which simplifies the target to an N,N'-disubstituted urea (B33335) and a three-carbon fragment.
A particularly effective strategy focuses on disconnecting the amide bond (N3-C4) and the N1-C2 bond. This leads to a β-aminopropionic acid derivative and an O-ethyl isourea or a related reactive species. This approach allows for a stepwise or one-pot assembly of the core structure.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection (Bond Cleavage) | Precursor 1 | Precursor 2 |
| N1-C2 and C2-N3 | 1,3-Diaminopropane derivative | Carbonyl source with ethoxy group (e.g., Diethyl carbonate) |
| N1-C6 and N3-C4 | N,N'-Disubstituted urea | 1,3-Dihalopropane derivative |
| N3-C4 and N1-C2 | β-Aminopropionic acid derivative | O-Ethylisourea or equivalent |
Foundational Synthetic Routes to the 1,3-Diazinan-4-one Ring System
The construction of the 1,3-diazinan-4-one ring is the cornerstone of synthesizing the target molecule. Several classical and modern synthetic methods can be employed.
Cyclocondensation reactions are a primary method for forming the 1,3-diazinan-4-one ring. beilstein-journals.org These reactions typically involve the condensation of a 1,3-bifunctional substrate, such as a β-amino acid or its corresponding ester, with a reagent that provides the remaining nitrogen and carbon atoms of the heterocycle. For instance, the reaction of a β-alanine ester with an isocyanate or isothiocyanate can lead to the formation of a 2-oxo or 2-thioxo-1,3-diazinan-4-one, respectively. researchgate.net
Annulation strategies can also be employed, where a pre-formed acyclic precursor containing most of the required atoms undergoes an intramolecular cyclization to form the ring system. researchgate.net A common approach involves the reaction of 3-aminopropanamide (B1594134) with a carbonyl source, such as a phosgene (B1210022) equivalent, to close the ring.
The introduction of the C-2 ethoxy group is a critical step in the synthesis of the title compound. This can be achieved through several methods. One common strategy involves the conversion of a more readily accessible 2-thioxo-1,3-diazinan-4-one intermediate. The thione group can be S-alkylated, typically with an alkyl halide, to form a 2-alkylthio intermediate, which is an excellent leaving group. Subsequent treatment with sodium ethoxide results in nucleophilic substitution to yield the desired 2-ethoxy derivative. nih.gov
Alternatively, direct cyclization using a reagent that already contains the ethoxy group can be employed. For example, the condensation of a 1,3-diaminopropane derivative with diethyl carbonate or triethyl orthoformate under appropriate conditions can directly furnish the this compound ring system.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. nih.govtcichemicals.comfrontiersin.org The Biginelli reaction, a well-known MCR, synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. organic-chemistry.org A modification of this reaction, using a β-amino ester, an aldehyde, and urea or a urea equivalent, can be envisioned for the assembly of the 1,3-diazinan-4-one scaffold. These reactions are often catalyzed by acids and provide a convergent route to the core structure. researchgate.net
Table 2: Comparison of Synthetic Routes to the 1,3-Diazinan-4-one Ring
| Synthetic Route | Key Reactants | Typical Conditions | Advantages |
| Cyclocondensation | β-amino amide, Phosgene equivalent | Base or acid catalysis | Versatile, well-established |
| Annulation | Acyclic urea derivative with a terminal leaving group | Intramolecular cyclization, often base-mediated | Good for specific substitution patterns |
| Multi-component Reaction | Aldehyde, β-amino ester, Urea | Acid catalysis (e.g., HCl, Lewis acids) | High efficiency, step economy tcichemicals.com |
Advanced Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, it can be further modified to create a library of derivatives. The presence of two secondary amine protons (N1 and N3) allows for selective functionalization.
The nitrogen atoms of the 1,3-diazinan-4-one ring can be readily functionalized through alkylation and acylation reactions. vulcanchem.comnih.gov
N-Alkylation: The N-H protons can be deprotonated with a suitable base (e.g., sodium hydride) followed by treatment with an alkylating agent such as an alkyl halide or a tosylate to introduce alkyl groups at the N1 or N3 positions. d-nb.inforesearchgate.netorganic-chemistry.org The regioselectivity of the alkylation can often be controlled by the choice of reaction conditions and the steric hindrance around the nitrogen atoms. Site-selective alkylation can also be achieved using specific catalysts. rsc.org
N-Acylation: Acylation of the ring nitrogens is typically achieved by reacting the parent heterocycle with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. researchgate.netsioc-journal.cn This introduces an acyl group, which can modify the electronic and steric properties of the molecule. Electrochemical methods have also been developed for N-acylation under mild conditions. rsc.org
Table 3: Common Reagents for N-Functionalization
| Reaction Type | Reagent Class | Example Reagents |
| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide |
| Alcohols | Benzyl alcohol (in the presence of an oxidation/reduction system) organic-chemistry.org | |
| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride vulcanchem.com |
| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride |
Stereocontrolled Synthesis of this compound Chirality Centers
The creation of specific stereoisomers of diazinanone derivatives is a critical area of synthetic chemistry, often relying on asymmetric synthesis techniques to control the three-dimensional arrangement of atoms at chiral centers. znaturforsch.comacs.org A primary strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, pyrimidinone-based chiral auxiliaries, such as (S)-4-Isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one, have been successfully employed in asymmetric aldol (B89426) and alkylation reactions, affording products with excellent yields and high stereoselectivities. acs.org
Another powerful approach starts with enantiomerically pure building blocks derived from natural sources. researchgate.net Asparagine, a common amino acid, serves as a valuable chiral precursor for the synthesis of enantiopure dihydropyrimidinones. acs.orgresearchgate.net For example, a masked chiral derivative of β-alanine can be prepared from (S)-asparagine, which then undergoes double alkylation with high stereoselectivity. researchgate.net This methodology, termed "self-reproduction of chirality," allows for the synthesis of β-aryl-β-amino acids from these enantiomerically pure dihydropyrimidinones. acs.org The inherent chirality of the starting material guides the formation of new stereocenters, providing a reliable route to enantiopure target molecules. znaturforsch.comresearchgate.net
Transition Metal-Catalyzed Transformations for Diazinanone Scaffold Diversification
Transition metal catalysis offers a powerful toolkit for modifying and diversifying the basic diazinanone scaffold, enabling the formation of a wide array of derivatives through the creation of new carbon-carbon and carbon-heteroatom bonds. nih.gov These methods are essential for exploring the chemical space around the core structure in fields like drug discovery. researchgate.netut.ee
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, with several named reactions being applicable to the diversification of heterocyclic scaffolds like diazinanone. nih.govfiveable.melibretexts.org These reactions typically involve an organohalide and an organometallic reagent. libretexts.org For a diazinanone scaffold, a halogenated precursor could be coupled with various partners:
Suzuki Reaction: Couples an organoboron compound (e.g., boronic acid) with a halide. fiveable.me
Stille Reaction: Uses an organotin compound. libretexts.org
Heck Reaction: Forms a bond between a halide and an alkene. fiveable.me
Sonogashira Coupling: Couples a halide with a terminal alkyne. fiveable.me
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between a halide and an amine, a crucial method for synthesizing aryl amines. libretexts.org
The efficacy of these reactions often depends on the careful selection of ligands, bases, and pre-catalysts to control the in situ generation of the active Pd(0) catalyst. rsc.org
Rhodium-Catalyzed Transformations: Rhodium catalysts are particularly effective in transformations involving diazo compounds, proceeding via rhodium-carbene intermediates. nih.govrsc.org These reactions can be used to construct complex heterocyclic systems through C-H activation, carbene insertion, and annulation sequences. rsc.orgresearchgate.net For instance, rhodium(II) acetate (B1210297) is a common catalyst for such transformations, capable of reacting with diazo compounds to form carbenoids that can undergo various subsequent reactions, including rearrangements or cyclizations. scielo.org.mxnih.gov This strategy provides a pathway to functionalize the diazinanone ring or build fused-ring systems, significantly expanding the structural diversity of accessible molecules. researchgate.netrsc.org
Below is a table summarizing key transition metal-catalyzed reactions applicable for scaffold diversification.
| Reaction Name | Catalyst System (Typical) | Bond Formed | Reactant for Diazinanone Precursor |
| Suzuki Coupling | Pd(0) complex, Base | C-C | Aryl/Vinyl Boronic Acid |
| Stille Coupling | Pd(0) complex | C-C | Organostannane |
| Heck Reaction | Pd(0) complex, Base | C-C (alkenyl) | Alkene |
| Sonogashira Coupling | Pd(0) complex, Cu(I) co-catalyst, Base | C-C (alkynyl) | Terminal Alkyne |
| Buchwald-Hartwig | Pd(0) complex, Bulky phosphine (B1218219) ligand, Base | C-N | Amine (Primary or Secondary) |
| Carbene Insertion | Rh(II) complex (e.g., Rh₂(OAc)₄) | C-C, C-H | Diazo Compound |
Solid-Phase Organic Synthesis Techniques for Diazinanone Libraries
Solid-phase synthesis is a highly efficient method for producing large collections of related molecules, known as chemical libraries, which are invaluable for high-throughput screening in drug discovery. units.itscispace.com The core principle involves attaching a starting material to an insoluble polymer bead (resin) and then carrying out a sequence of reactions. chempep.comuniroma1.it Excess reagents and byproducts are easily removed by simple filtration and washing, which streamlines the purification process. chempep.com
For the synthesis of diazinanone libraries, the Biginelli reaction and its variations are well-suited for solid-phase adaptation. scispace.comresearchgate.net A common strategy involves immobilizing one of the three core components onto the solid support. researchgate.net
Immobilized β-Ketoester: A resin-bound β-ketoester can be condensed with an aldehyde and a urea or thiourea (B124793) derivative in solution. researchgate.net
Immobilized Urea/Isourea: Alternatively, a urea-like building block can be attached to the resin and reacted with an enone in the presence of a base. scispace.com
After the cyclocondensation reaction is complete, the desired dihydropyrimidinone product is cleaved from the solid support. uniroma1.it This approach allows for combinatorial synthesis, where different aldehydes, β-dicarbonyl compounds, and urea derivatives can be systematically combined to generate a large and diverse library of diazinanone-related structures. units.itrsc.orgnih.gov For example, a 648-member combinatorial library of 1,4-dihydropyrimidines was successfully generated using a solid-phase approach where a polymer-bound acetoacetate (B1235776) was reacted with various aldehydes and isothioureas. scispace.com
Principles of Sustainable Synthesis in this compound Production
Sustainable or "green" chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly applied to the synthesis of heterocyclic compounds like dihydropyrimidinones. ijpsr.comnih.gov
Key green chemistry strategies applicable to the synthesis of the diazinanone scaffold include:
Use of Greener Solvents: Traditional organic syntheses often use volatile and toxic organic solvents. A major green alternative is the use of water as the reaction medium. jmaterenvironsci.com Water is non-toxic, non-flammable, and inexpensive, making it an environmentally benign choice. jmaterenvironsci.com
Solvent-Free Reactions: Conducting reactions without any solvent ("neat" conditions) is another highly effective green approach. ijpsr.com This method eliminates solvent waste entirely, simplifies work-up procedures, and can often lead to shorter reaction times and higher yields. ijpsr.com The multicomponent Biginelli condensation, which forms the core of the diazinanone scaffold, has been successfully performed under solvent-free conditions, yielding excellent results (76-96% yields). ijpsr.com
Use of Recyclable Catalysts: Developing catalysts that can be easily recovered and reused is a cornerstone of sustainable synthesis. For the production of dihydropyrimidinones, recyclable catalysts such as Fe/Al pillared clay have been developed, combining efficiency with environmental benefits. nih.gov
Multicomponent Reactions (MCRs): The Biginelli reaction is a classic example of an MCR, where three or more reactants combine in a single step to form the final product. rasayanjournal.co.in MCRs are inherently green because they improve atom economy, reduce the number of synthetic steps, and minimize waste generation compared to linear syntheses. units.it
Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as energy-efficient alternatives to conventional heating, often leading to dramatically reduced reaction times and improved yields. rasayanjournal.co.inpjoes.com
Optimization of Reaction Conditions and Yield for this compound Synthesis
Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters. The synthesis of dihydropyrimidinone scaffolds is sensitive to conditions, and systematic variation of these factors is crucial for developing an efficient and scalable process. researchgate.netarabjchem.org
The key parameters for optimization typically include:
Catalyst: The choice and amount of catalyst can dramatically influence reaction rate and yield. In the synthesis of related heterocyclic compounds, investigating different catalysts (e.g., MgO, Al₂O₃, MgAl₂O₄) and their dosages revealed an optimal catalyst and concentration for achieving the highest yield in the shortest time. arabjchem.org
Solvent: While green approaches favor water or solvent-free conditions, the choice of solvent can be critical in other cases. ijpsr.com The solvent's polarity and boiling point can affect reactant solubility and reaction temperature, thereby influencing the outcome.
Temperature: Reaction temperature is a critical variable. For instance, in certain hydrogenations, high yields were achieved at specific temperatures like 65 °C and 85 °C, depending on the catalyst loading. chemmethod.com Finding the optimal temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of reactants or products.
Reactants and Stoichiometry: The nature of the starting materials, such as the specific aldehyde, β-ketoester, and urea derivative, significantly impacts the reaction's success. researchgate.net While aromatic aldehydes often work well, the presence of electron-donating or withdrawing groups can alter reactivity. researchgate.net Optimizing the molar ratios of the reactants is also essential to ensure complete conversion and minimize side products.
The following table illustrates a hypothetical optimization study for a Biginelli-type reaction, based on common parameters investigated in similar syntheses. arabjchem.org
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Lewis Acid (5) | Ethanol (B145695) | 80 | 12 | 65 |
| 2 | Lewis Acid (10) | Ethanol | 80 | 8 | 78 |
| 3 | Lewis Acid (10) | Acetonitrile (B52724) | 80 | 10 | 72 |
| 4 | Lewis Acid (10) | Toluene | 110 | 12 | 55 |
| 5 | Lewis Acid (10) | None | 100 | 2 | 91 |
| 6 | Brønsted Acid (10) | None | 100 | 3 | 85 |
| 7 | Lewis Acid (10) | None | 100 | 2 | 91 |
This table is a representative example of an optimization process.
Mechanistic Investigations of 2 Ethoxy 1,3 Diazinan 4 One Reactions
Analysis of Ring-Opening and Ring-Closing Pathways in the Diazinanone Ring
The 1,3-diazinan-4-one ring system can undergo ring-opening reactions under specific conditions, typically involving hydrolysis. Cleavage can occur at two primary locations: the C2-N1/N3 bonds (aminal-ether linkage) or the C4-N3 amide bond. Under harsh hydrolytic conditions (strong acid or base), the entire ring can be opened to yield linear amino acid derivatives. The mechanism often involves initial nucleophilic attack at either the C-2 or C-4 position, followed by a cascade of bond cleavages. wur.nl Some ring transformation reactions in related pyrimidine (B1678525) systems proceed through initial nucleophilic attack at the C-6 position, leading to ring-opening and re-cyclization. wur.nl
Ring-closing reactions to form the diazinanone scaffold are fundamental to its synthesis. These reactions typically involve the condensation of a 1,3-diamine precursor with a suitable two-carbon electrophile. For instance, the reaction of a substituted 3-aminopropanamide (B1594134) with an orthoester could provide a direct route to the 2-alkoxy-1,3-diazinan-4-one structure. Such cyclization reactions are governed by principles like Baldwin's rules, which predict the favorability of different ring-closing pathways based on the geometry of the transition state. libretexts.org Syntheses of related pyrimidine structures often utilize cyclocondensation reactions of amidines with β-keto esters or other carbonyl compounds. organic-chemistry.orgrsc.org
Kinetic and Thermodynamic Aspects of Hydrolysis Reactions of 2-Ethoxy-1,3-diazinan-4-one
The hydrolysis of this compound, particularly the cleavage of the C-O bond at the C-2 position, is analogous to acetal (B89532) hydrolysis and is subject to kinetic and thermodynamic control. organicchemistrytutor.comosti.gov The reaction is typically catalyzed by acids. orgoreview.com
Kinetic Profile: The hydrolysis generally follows pseudo-first-order kinetics under conditions where the concentration of water is large and constant. The rate of reaction is highly dependent on the pH of the medium.
Acid-Catalyzed Hydrolysis: The reaction rate is directly proportional to the concentration of hydronium ions. The mechanism proceeds via protonation of the ethoxy group, followed by the rate-limiting formation of the N-acyliminium ion intermediate (A-1 type mechanism). osti.gov
Base-Catalyzed Hydrolysis: While acetals are generally stable in base, the presence of the C-4 carbonyl group in the diazinanone ring could potentially allow for base-mediated pathways, though these are expected to be significantly slower than acid-catalyzed hydrolysis.
Neutral Hydrolysis: The uncatalyzed reaction with water is typically very slow. osti.gov
A Brønsted-type analysis, which correlates the reaction rate with the pKa of the leaving group, can be used to probe the transition state. For hydrolysis reactions involving a good leaving group, a linear Brønsted plot with a negative slope (βlg) is expected, indicating significant bond cleavage to the leaving group in the transition state. researchgate.net
Table 3.3.1: Representative Kinetic Data for Hydrolysis
| Condition | Proposed Rate Law | Relative Rate Constant (k_rel) | Notes |
|---|---|---|---|
| Acidic (pH 2) | Rate = k[Substrate][H⁺] | ~10³ - 10⁴ | Fast reaction, proceeds via N-acyliminium ion. osti.gov |
| Neutral (pH 7) | Rate = k[Substrate] | 1 | Very slow uncatalyzed hydrolysis. |
| Basic (pH 12) | Rate = k[Substrate] | Slightly > 1 | Generally slow, as acetal-like structures are base-stable. organicchemistrytutor.com |
Characterization of Elimination and Substitution Reaction Pathways
The reactivity of this compound is dominated by nucleophilic substitution, but it's important to consider the potential for competing elimination reactions. libretexts.org Both substitution and elimination require a suitable leaving group, which in this case is the ethoxy group at the sp³-hybridized C-2 position. masterorganicchemistry.com
Substitution (Sₙ): As detailed in section 3.1, nucleophilic substitution at C-2 is the primary reaction pathway. This is due to the formation of a highly stabilized N-acyliminium ion intermediate or a sterically accessible site for a direct Sₙ2 attack. The reaction involves the replacement of the ethoxy group with a variety of nucleophiles. savemyexams.com
Elimination (E): Elimination reactions require the removal of a proton from a carbon adjacent to the carbon bearing the leaving group. libretexts.org In the this compound ring, this would involve abstracting a proton from C-5 or C-6. The likelihood of elimination versus substitution is influenced heavily by the nature of the attacking species. organicchemistoncall.com Strong, bulky bases favor elimination, whereas less basic, good nucleophiles favor substitution. Given the electronic stabilization available for substitution at C-2, this pathway is generally much more favorable than elimination for this specific compound. Elimination pathways are more competitive in standard halogenoalkanes, especially tertiary ones. libretexts.org
Mechanistic Role of Catalysts and Additives in Diazinanone Reactivity
Catalysts and additives play a crucial role in modulating the reactivity of this compound, primarily by facilitating the departure of the ethoxy leaving group.
Brønsted Acids (e.g., HCl, H₂SO₄, TsOH): These are the most common catalysts for reactions at the C-2 position. organicchemistrytutor.comchemistrysteps.com Their mechanism involves the protonation of the ethoxy oxygen atom. masterorganicchemistry.comorgoreview.com This converts the poor alkoxide leaving group into the much better neutral ethanol (B145695) leaving group, thereby lowering the activation energy for the C-O bond cleavage and accelerating the formation of the N-acyliminium ion intermediate. masterorganicchemistry.com
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄): Lewis acids can also catalyze substitution reactions at C-2. They function by coordinating to the oxygen atom of the ethoxy group. This coordination polarizes the C-O bond, making the carbon more electrophilic and the ethoxy group a better leaving group. Lewis acids are frequently used to generate N-acyliminium ions from their precursors for subsequent reactions. arkat-usa.org
Base Catalysis: While acid catalysis is dominant for C-2 substitution, base-catalyzed reactions are also known for related heterocyclic systems, often promoting condensation or cyclization reactions. rsc.org For instance, a strong base could facilitate a ring-closing reaction during the synthesis of the diazinanone ring. organic-chemistry.org
Identification and Characterization of Reaction Intermediates and Transition States
The mechanistic pathways for reactions of this compound involve several key transient species.
Reaction Intermediates:
N-Acyliminium Ion: This is the most significant intermediate in substitution reactions at the C-2 position. nih.govresearchgate.net Generated by the departure of the ethoxy group, this cation is stabilized by resonance delocalization of the positive charge onto the two adjacent nitrogen atoms. These species are potent electrophiles and have been widely used in the synthesis of nitrogen-containing heterocycles. nih.govarkat-usa.orgrsc.org Their existence can be inferred from kinetic data and product analysis, and in some cases, they can be observed directly using spectroscopic methods like NMR at low temperatures. beilstein-journals.org
Tetrahedral Intermediates: In hydrolysis reactions that occur at the C-4 amide carbonyl, a tetrahedral intermediate is formed. This results from the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. The collapse of this intermediate by expelling one of the nitrogen atoms can lead to ring cleavage.
Transition States:
Sₙ1-like Transition State: The transition state for the rate-determining step of the Sₙ1 pathway resembles the N-acyliminium ion product. It has significant carbocation character at C-2, with substantial breaking of the C-O bond. osti.gov
Sₙ2-like Transition State: For the concerted Sₙ2 mechanism, the transition state is a single species where the C-2 carbon is pentacoordinate. dalalinstitute.com It features a trigonal bipyramidal geometry, with the incoming nucleophile and the departing ethoxy group in the apical positions, 180° apart. dalalinstitute.comorganicchemistoncall.com This arrangement allows for simultaneous bond formation and bond breaking.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Ethoxy 1,3 Diazinan 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the connectivity and spatial arrangement of atoms.
High-field 1H and 13C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom in 2-Ethoxy-1,3-diazinan-4-one. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift for adjacent nuclei. libretexts.org
In the ¹H NMR spectrum, the ethoxy group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to coupling with each other. The protons on the diazinan ring would appear as multiplets, with their chemical shifts influenced by their proximity to the amide and aminal functionalities. The N-H protons would likely appear as broad singlets, the positions of which can be sensitive to solvent and concentration.
In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found at the most downfield position (typically 160-180 ppm). libretexts.org The aminal carbon (C-2), being bonded to an oxygen and a nitrogen, would also be significantly deshielded. The remaining carbons of the ethoxy group and the diazinan ring would appear in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is predictive and based on the analysis of structurally similar compounds.)
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethoxy CH₃ | 1.1 - 1.3 | Triplet (t) | ~7.0 |
| Ethoxy CH₂ | 3.9 - 4.2 | Quartet (q) | ~7.0 |
| Ring CH₂ (C5) | 2.2 - 2.5 | Multiplet (m) | - |
| Ring CH₂ (C6) | 3.2 - 3.5 | Multiplet (m) | - |
| N1-H | 5.0 - 7.0 | Broad Singlet (br s) | - |
| N3-H | 7.0 - 8.5 | Broad Singlet (br s) | - |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 (C=O) | 165 - 175 |
| C2 (-O-C-N-) | 85 - 95 |
| Ethoxy CH₂ | 60 - 70 |
| C6 (-NH-CH₂-) | 40 - 50 |
| C5 (-CH₂-CH₂-) | 25 - 35 |
| Ethoxy CH₃ | 14 - 16 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com For this compound, COSY would show a cross-peak between the ethoxy CH₃ and CH₂ protons. It would also establish the connectivity of the ring protons, showing correlations between the protons on C5 and C6.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms. This experiment would be used to definitively assign each proton signal to its corresponding carbon atom in the predicted ¹³C spectrum, confirming, for example, which ¹H multiplet belongs to C5 and which to C6. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. mdpi.com This is a powerful tool for connecting different fragments of the molecule. Key HMBC correlations for structural confirmation would include:
A cross-peak from the ethoxy CH₂ protons to the C2 aminal carbon.
Correlations from the C6 protons to the C4 carbonyl carbon.
Correlations from the N-H protons to adjacent ring carbons (C2, C4, C6).
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation of the molecule. For instance, NOESY could reveal spatial proximity between the ethoxy group protons and specific protons on the diazinan ring, helping to define the orientation of the substituent at the C2 position.
The six-membered 1,3-diazinan-4-one ring is not planar and is expected to exist in various conformations, likely adopting a flexible chair or twist-boat form. vulcanchem.com These different conformations can interconvert through processes like ring inversion. Additionally, rotation around single bonds, such as the C2-O bond of the ethoxy group, can occur. nih.govaps.org
Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is the primary technique for studying these conformational dynamics. mpg.dersc.org At low temperatures, the rate of interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each distinct conformation. As the temperature is raised, the rate of exchange increases, leading to the broadening of these signals and their eventual coalescence into a single time-averaged signal at the coalescence temperature. By analyzing these changes in the spectra, it is possible to calculate the activation energy barriers for the conformational processes.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass, and thus the molecular formula, of a compound and its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million). researchgate.netmdpi.comchemrxiv.org This precision allows for the unambiguous determination of the elemental composition of the parent ion. For this compound, the molecular formula is C₆H₁₀N₂O₂. HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺, and confirm that the experimentally determined mass matches the theoretical calculated mass, thereby verifying the molecular formula.
Predicted HRMS Data for this compound (Note: The following data is predictive.)
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₆H₁₁N₂O₂⁺ | 143.0815 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.netnih.gov
For this compound, the fragmentation pathways can be predicted based on the known behavior of related cyclic ureas and carbamates. researchgate.netlibretexts.org Common fragmentation would likely involve the cleavage of the bonds adjacent to the heteroatoms and the carbonyl group.
Key predicted fragmentation pathways for the [M+H]⁺ ion include:
Loss of ethanol (B145695): A common fragmentation for ethoxy-containing compounds, leading to a stable acylium or iminium ion.
Ring cleavage: The diazinan ring can fragment in several ways. A characteristic cleavage for substituted ureas is the loss of an isocyanate moiety (HNCO) or a substituted isocyanate. researchgate.net
Loss of the ethoxy group: Cleavage of the C2-O bond can result in the loss of an ethoxy radical or ethanol.
Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺) (Note: The following data is predictive and based on the analysis of structurally similar compounds.)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 143.08 | 97.06 | C₂H₆O (Ethanol) | [C₄H₅N₂O]⁺ |
| 143.08 | 114.07 | C₂H₅ (Ethyl radical) | [C₄H₆N₂O₂]⁺ |
| 143.08 | 86.06 | C₂H₃NO (Isocyanate related) | [C₄H₈N]⁺ |
| 143.08 | 70.04 | C₃H₅NO (Acrylamide) | [C₃H₆N]⁺ |
Ionization Methods and Sample Preparation for MS Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. The choice of ionization method is critical and depends on the analyte's properties and the desired information. uky.edu
Ionization Methods: For a molecule like this compound, which possesses moderate polarity, several ionization techniques are applicable.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for this compound, particularly when coupled with liquid chromatography. libretexts.orgacdlabs.com It would typically generate the protonated molecule, [M+H]⁺, minimizing fragmentation and providing clear molecular weight information. libretexts.org The presence of nitrogen and oxygen atoms in the diazinan ring and carbonyl group facilitates protonation.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is effective for less polar compounds and can be complementary to ESI. uky.eduresearchgate.net It involves a corona discharge to ionize the analyte in the gas phase, which is suitable for thermally stable compounds. uky.edu
Electron Ionization (EI): This "hard" ionization technique bombards the sample with high-energy electrons, causing extensive fragmentation. libretexts.org While this can make the molecular ion peak difficult to identify, the resulting fragmentation pattern provides a structural fingerprint that is valuable for identification and can be compared against spectral libraries. semanticscholar.org
Chemical Ionization (CI): A softer alternative to EI, CI uses a reagent gas (like methane (B114726) or ammonia) to produce pseudomolecular ions (e.g., [M+H]⁺) with less fragmentation. libretexts.orgacdlabs.com This can be useful for confirming the molecular weight when EI fails to show a clear molecular ion.
Sample Preparation: Proper sample preparation is crucial for obtaining reliable MS data and varies depending on the sample matrix and the chosen analytical technique (e.g., LC-MS or GC-MS).
For LC-MS/MS Analysis: A common approach involves a "dilute-and-shoot" method where the sample is simply dissolved in a suitable solvent (like acetonitrile (B52724) or methanol), filtered, and injected. For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction might be employed to remove interferences. spectroscopyonline.com The final extract can be mixed with a dissolution buffer before injection to ensure proper ionization. sciex.com
For GC-MS Analysis: Since this compound must be volatile and thermally stable for GC analysis, sample preparation often involves extraction with an organic solvent, followed by a cleanup step using solid-phase extraction (SPE) to remove non-volatile impurities. labrulez.com In some cases, the use of analyte protectants, such as a mixture of 3-ethoxy-1,2-propanediol, gulonolactone, and sorbitol, can be added to the sample extracts to prevent the degradation of the target analyte in the hot injector port and improve peak shape and intensity. hpst.czsigmaaldrich.comgcms.cz
The following table summarizes the applicability of different ionization methods for this compound.
Table 1: Comparison of Ionization Methods for this compound| Ionization Method | Type | Typical Ions Formed | Advantages | Limitations |
|---|---|---|---|---|
| Electrospray Ionization (ESI) | Soft | [M+H]⁺, [M+Na]⁺ | High sensitivity, suitable for LC coupling, minimal fragmentation. libretexts.orgacdlabs.com | Can be susceptible to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft | [M+H]⁺ | Good for less-polar compounds, complementary to ESI, suitable for LC coupling. uky.eduresearchgate.net | Requires analyte to be thermally stable. uky.edu |
| Electron Ionization (EI) | Hard | M⁺˙, extensive fragment ions | Provides detailed structural information from fragmentation patterns, creates library-searchable spectra. libretexts.orgsemanticscholar.org | Molecular ion may be weak or absent. libretexts.org |
| Chemical Ionization (CI) | Soft | [M+H]⁺, [M+NH₄]⁺ | Produces a clear molecular ion with less fragmentation than EI. libretexts.orgacdlabs.com | Provides limited structural information. researchgate.net |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in this compound. specac.com While IR spectroscopy measures the absorption of light due to changes in dipole moments, Raman spectroscopy measures scattered light resulting from changes in molecular polarizability. researchgate.net Together, they provide a comprehensive vibrational profile of the molecule. horiba.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. vscht.cz
C=O Stretch: A strong, sharp absorption is expected in the range of 1680-1650 cm⁻¹ due to the amide carbonyl group within the diazinan ring.
N-H Stretch: A moderate absorption band around 3350-3250 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the ring.
C-H Stretch: Absorptions between 3000-2850 cm⁻¹ are characteristic of sp³ C-H stretching from the ethoxy group and the saturated portion of the diazinan ring. libretexts.orglibretexts.org
C-O Stretch: A distinct band in the 1260-1000 cm⁻¹ region, likely around 1100 cm⁻¹, would correspond to the C-O stretching of the ethoxy group. libretexts.org
N-H Bend: A bending vibration for the N-H group would likely appear around 1550 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. renishaw.com While polar groups like C=O are strong in the IR, non-polar and symmetric bonds often produce strong Raman signals. libretexts.org
Ring Vibrations: The diazinan ring structure would produce a series of characteristic "fingerprint" vibrations in the Raman spectrum.
C-C and C-H Vibrations: The aliphatic C-C and C-H bonds of the ethoxy group and the ring would be clearly visible. renishaw.com
Symmetry: For molecules with a center of symmetry, IR and Raman activities are mutually exclusive. While this compound is not highly symmetric, the relative intensities of bands in the IR and Raman spectra can provide subtle structural clues.
The expected vibrational frequencies for this compound are summarized in the table below.
Table 2: Predicted Vibrational Spectroscopy Data for this compound| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity (IR/Raman) |
|---|---|---|---|---|
| Amide (C=O) | Stretch | 1680 - 1650 | 1680 - 1650 | Strong / Moderate |
| Amine (N-H) | Stretch | 3350 - 3250 | 3350 - 3250 | Moderate / Weak |
| Alkane (C-H) | Stretch | 3000 - 2850 | 3000 - 2850 | Strong / Strong |
| Ether (C-O-C) | Stretch | 1150 - 1085 | 1150 - 1085 | Strong / Moderate |
| Amine (N-H) | Bend | 1570 - 1515 | ~1550 | Moderate / Weak |
| Alkane (CH₂) | Bend | 1470 - 1450 | 1470 - 1450 | Moderate / Moderate |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. carleton.edu The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. carleton.edu This pattern is collected by a detector and mathematically processed to generate an electron density map, from which the positions of the individual atoms can be refined to yield a detailed crystal structure. rsc.org
For this compound, SCXRD would reveal:
The precise conformation of the 1,3-diazinan-4-one ring (e.g., boat, chair, or twist-boat).
The exact bond lengths and angles for all atoms, confirming the connectivity and geometry.
The orientation of the ethoxy substituent relative to the diazinan ring.
Crystallographic Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, SCXRD data allows for a detailed analysis of how molecules of this compound interact with each other in the crystal lattice. researchgate.net Understanding these intermolecular forces is crucial as they dictate the material's physical properties, such as melting point and solubility.
The presence of a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) suggests that hydrogen bonding plays a significant role in the crystal packing of this compound. One would expect to observe intermolecular N-H···O=C hydrogen bonds, which are common in amide-containing structures and often lead to the formation of chains or layered sheets. iucr.orgubi.pt
Determination of Absolute Configuration for Chiral Centers
The structure of this compound features a potential stereocenter at the C2 carbon atom where the ethoxy group is attached. If the molecule is chiral and can be resolved into its enantiomers, SCXRD performed on a single crystal of one enantiomer can determine its absolute configuration. researchgate.net
This is typically achieved using anomalous dispersion, where the X-ray wavelength is chosen to be near an absorption edge of one of the atoms in the crystal. This effect makes it possible to distinguish between a right-handed and a left-handed arrangement of atoms in a non-centrosymmetric crystal structure. The Flack parameter is a value calculated during structure refinement that indicates whether the determined absolute structure is correct. A value close to zero confirms the correct enantiomer has been modeled.
Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are vital for the analysis of this compound in complex mixtures. spectroscopyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. researchgate.net An aliquot of the sample extract is injected into the GC, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component, including this compound, elutes from the column, it enters the mass spectrometer to be ionized (typically by EI) and detected. semanticscholar.org The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. labrulez.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For compounds that are not suitable for GC analysis due to low volatility or thermal instability, LC-MS/MS is the method of choice. nih.gov The compound is first separated by liquid chromatography, often using a reversed-phase column. The eluent from the LC is then directed into the MS ion source (typically ESI or APCI). sciex.com
Tandem mass spectrometry (MS/MS) adds another layer of selectivity and sensitivity. nih.gov In a typical LC-MS/MS experiment using Multiple Reaction Monitoring (MRM), a specific precursor ion for this compound (e.g., its [M+H]⁺ ion) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the sample matrix and allowing for very low detection limits. sciex.com
Computational and Theoretical Chemistry Studies of 2 Ethoxy 1,3 Diazinan 4 One
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods employed to investigate the electronic structure of molecules. These calculations provide a fundamental understanding of the electron distribution and energy levels within 2-Ethoxy-1,3-diazinan-4-one. DFT methods, in particular, which approximate the complex many-electron problem by focusing on the electron density, have been widely used for their balance of accuracy and computational efficiency. ufmg.brbohrium.com
A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-31G(d)), are employed to find its optimized geometry. researchgate.net This provides precise bond lengths, bond angles, and dihedral angles.
Energetic profiles, which map the energy of the molecule as a function of specific geometric parameters, can also be calculated. These profiles are essential for understanding conformational preferences and the energy barriers between different conformers.
Table 1: Predicted Geometric Parameters for this compound (Example Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2-N1 | 1.35 | N1-C2-N3 | 118.5 |
| C2-O(ethoxy) | 1.38 | C2-N1-C6 | 121.0 |
| C4=O | 1.23 | N3-C4-C5 | 119.2 |
| N1-C6 | 1.47 | C4-C5-C6 | 110.1 |
| N3-C4 | 1.39 | C5-C6-N1 | 112.3 |
Note: This data is illustrative and would be derived from actual DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions of high electron density (nucleophilic) and low electron density (electrophilic), respectively.
Table 2: Frontier Molecular Orbital Energies for this compound (Example Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.6 |
Note: This data is illustrative and would be derived from actual DFT calculations.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational landscape of larger molecules over time. researchgate.netnih.gov MM methods use classical force fields to approximate the potential energy of a system, allowing for rapid calculation of different conformations. researchgate.netnih.gov
Molecular Dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the molecule's conformation changes over time at a given temperature. researchgate.netnih.gov This is particularly useful for understanding the flexibility of the 1,3-diazinan ring and the ethoxy group in this compound and identifying the most populated conformations in a given environment.
Derivation of Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.netuni-muenchen.de The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. researchgate.netuni-muenchen.de Typically, red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net
For this compound, the MEP would likely show a negative potential around the carbonyl oxygen (C4=O) and the nitrogen atoms, indicating these as potential sites for interaction with electrophiles. The hydrogen atoms of the ethoxy group and the ring would exhibit positive potential. This analysis complements FMO theory in predicting reactive sites. uni-muenchen.de
Predictive Computational Spectroscopy for NMR and Vibrational Frequencies
Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its ¹H and ¹³C NMR spectra can be predicted. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of the compound.
Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. This allows for the theoretical prediction of the infrared and Raman spectra, aiding in the identification of characteristic functional group vibrations within the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Example Data)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 155.2 |
| C4 | 168.5 |
| C5 | 35.1 |
| C6 | 48.7 |
| O-CH₂-CH₃ | 62.3 |
| O-CH₂-CH₃ | 14.8 |
Note: This data is illustrative and would be derived from actual computational spectroscopy calculations.
Theoretical Mechanistic Modeling of Reaction Pathways and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. ufmg.br For this compound, theoretical modeling can be used to study various potential reactions, such as hydrolysis, oxidation, or reactions with nucleophiles and electrophiles.
By mapping the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The calculation of transition state structures and their corresponding activation energies provides quantitative insights into the feasibility and kinetics of different reaction pathways. For instance, modeling the hydrolysis of the ethoxy group would involve identifying the transition state for the nucleophilic attack of a water molecule on the C2 carbon and calculating the energy barrier for this process. This level of detail is crucial for understanding the chemical stability and reactivity of this compound.
Intermolecular Interaction Analysis via Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM) Studies
Computational chemistry offers profound insights into the intermolecular interactions that govern the solid-state architecture of crystalline compounds. While specific studies on this compound are not extensively available in the public domain, analysis of closely related pyrimidinone and 1,3-diazinan derivatives provides a robust framework for understanding the potential non-covalent interactions at play. Methodologies such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are pivotal in dissecting and quantifying these interactions.
Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. It maps the electron distribution of a molecule within its crystalline environment. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, one can identify and characterize different types of intermolecular interactions.
For instance, in a study of dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate, a related compound featuring the 1,3-diazinan ring system, Hirshfeld surface analysis revealed the prevalence of several key interactions. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these contacts.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related 1,3-Diazinan Derivative researchgate.net
| Interaction Type | Contribution (%) |
| O···H/H···O | 41.2 |
| H···H | 19.2 |
| C···H/H···C | 12.2 |
| C···O/O···C | 8.4 |
This table illustrates the relative abundance of different intermolecular contacts, highlighting the significant role of hydrogen bonding (O···H/H···O) in the crystal packing.
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous theoretical framework for analyzing the electron density to define atoms, bonds, and the nature of chemical interactions. nih.govacs.org By locating bond critical points (BCPs) in the electron density between interacting atoms, QTAIM can characterize and quantify the strength of intermolecular interactions, including hydrogen bonds.
A comprehensive study on a series of 18 substituted 4-(trihalomethyl)-2(1H)-pyrimidinones demonstrated the persistence and strength of hydrogen bonds in these systems. nih.govacs.org QTAIM analysis was instrumental in elucidating the nature of these bonds.
Table 2: Average Interaction Energies for Predominant Hydrogen Bonds in Pyrimidinone Dimers Determined by QTAIM nih.gov
| Hydrogen Bond Type | Average Interaction Energy (kcal mol-1) |
| N–H···O | -16.55 |
| C–H···O | -6.48 |
This table showcases the significant energetic contribution of conventional N-H···O hydrogen bonds and weaker C-H···O interactions to the stability of pyrimidinone structures.
The topological parameters at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide further details about the nature of the interaction. For the N–H···O and C–H···O bonds in the studied pyrimidinones (B12756618), the QTAIM analysis confirmed their closed-shell nature, which is characteristic of hydrogen bonds. nih.govacs.org
Structure Activity Relationship Sar and Computational Drug Design of 2 Ethoxy 1,3 Diazinan 4 One Derivatives
Rational Design Principles for Structural Modification of the Diazinanone Scaffold
Rational drug design involves the strategic modification of a lead compound to improve its pharmacological profile. researchgate.netresearchgate.net For the 1,3-diazinan-4-one scaffold, this process is guided by an iterative cycle of design, synthesis, and biological testing, informed by computational analysis. dom-publishers.com The primary goal is to establish a clear Structure-Activity Relationship (SAR), which delineates how specific structural changes influence the compound's interaction with its biological target.
Key principles for modifying the diazinanone scaffold include:
Scaffold Hopping and Bioisosteric Replacement: Replacing the core diazinanone ring or its substituents with other chemical groups that retain similar steric and electronic properties but may improve metabolic stability, target affinity, or reduce off-target effects.
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific, "bioactive" conformation. This can increase binding affinity by reducing the entropic penalty of binding.
Hybridization: Combining the diazinanone scaffold with other known pharmacophores to create hybrid molecules that may exhibit dual or enhanced activity. researchgate.net
These design strategies aim to optimize the compound's fit within its biological target, thereby enhancing its therapeutic potential. researchgate.netresearchgate.net
Elucidation of Key Pharmacophoric Elements at the 2-Ethoxy and Ring Positions
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For derivatives of 2-Ethoxy-1,3-diazinan-4-one, identifying these elements is crucial for designing more potent analogs.
The 2-Ethoxy Position: The alkoxy group at the C2 position is a critical pharmacophoric element. Its size, shape, and electronics can significantly impact activity. For related pyrimidinone scaffolds, the nature of substituents at the C2 position has been shown to be vital for inhibitory potency. nih.govacs.org The ethoxy group likely functions as a hydrogen bond acceptor via its oxygen atom and provides a specific steric volume that fits into a hydrophobic pocket of the target protein. Replacing the ethyl moiety with other alkyl or aryl groups can determine the optimal size and lipophilicity for this pocket. acs.org
Ring Positions (N1, N3, C5, C6): The diazinanone ring itself presents multiple points for modification that are key to its pharmacophoric profile.
The nitrogen atoms (N1 and N3) can act as hydrogen bond donors or acceptors. Substitutions on these atoms can modulate binding affinity and selectivity.
The carbonyl oxygen at C4 is a strong hydrogen bond acceptor, often forming a crucial interaction with the target protein.
Positions C5 and C6 allow for the introduction of various substituents that can explore different regions of the binding site, potentially interacting with specific amino acid residues to increase affinity or confer selectivity.
Understanding these elements allows for the creation of a pharmacophore model, which serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the desired biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Bioactivity
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netbiolscigroup.us This allows for the prediction of the activity of newly designed, unsynthesized molecules, thereby saving significant time and resources. semanticscholar.org
Two-dimensional QSAR (2D-QSAR) models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecules. nih.gov These descriptors can quantify various physicochemical properties such as electronic effects, hydrophobicity, and molecular size. nih.gov
The typical workflow for a 2D-QSAR study involves:
Data Set Preparation: A series of diazinanone derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is collected. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govresearchgate.net
Descriptor Calculation: A wide range of 2D descriptors (e.g., topological, constitutional, and physicochemical) are calculated for each molecule in the dataset. nih.gov
Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build an equation that links a selection of descriptors to the biological activity. nih.govelsevierpure.com
Statistical Validation: The quality and predictive ability of the generated QSAR model are assessed using several statistical metrics. researchgate.net
Table 1: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Represents the proportion of variance in the biological activity that is explained by the model for the training set. | > 0.6 |
| Q² or R²cv (Cross-validated R²) | A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. | > 0.5 |
| R²adj (Adjusted R²) | R² adjusted for the number of descriptors in the model to prevent overfitting. | Close to R² |
| F-test (Fischer's value) | A statistical test of the model's significance. | High value |
| R²pred (Predictive R² for Test Set) | A measure of the model's ability to predict the activity of an external set of compounds. | > 0.5 |
This table is a composite representation based on common practices in QSAR studies. nih.govresearchgate.netmdpi.com
A statistically robust 2D-QSAR model provides valuable insights into which molecular properties are most influential for the bioactivity of this compound derivatives.
Three-dimensional QSAR (3D-QSAR) methods extend the analysis into 3D space, considering the spatial arrangement of molecular properties. basicmedicalkey.com These techniques require the structural alignment of the molecules in the dataset, which can be guided by molecular docking results. pitt.edu The most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). dokumen.pub
CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom placed at the intersections of a 3D grid surrounding the aligned molecules. nih.gov The resulting energy values are used as descriptors to build a QSAR model. The model is often visualized as 3D contour maps, where different colored regions indicate areas where, for example, bulky groups or positive charges would be favorable or unfavorable for activity. uoa.gr
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that calculates similarity indices instead of interaction energies. nih.gov In addition to steric and electrostatic fields, it typically includes fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. dokumen.pub CoMSIA maps are generally easier to interpret as the contour plots are more localized to specific regions of the molecules. uoa.gr
Table 2: Comparison of CoMFA and CoMSIA
| Feature | CoMFA | CoMSIA |
|---|---|---|
| Fields Calculated | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |
| Calculation Method | Lennard-Jones and Coulombic potentials | Gaussian-type distance-dependent function |
| Contour Maps | Can have irregular shapes and extend far from the molecules | More smoothly shaped and localized, often easier to interpret |
| Alignment Sensitivity | Highly sensitive to molecular alignment | Less sensitive to small shifts in alignment |
This comparison is based on general descriptions of the methodologies. dokumen.pubnih.gov
Both CoMFA and CoMSIA provide powerful visual tools that guide medicinal chemists in understanding the 3D structural requirements for optimizing the interaction of diazinanone derivatives with their target. semanticscholar.orgnih.gov
Molecular Docking and In Silico Screening for Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred binding orientation of one molecule (the ligand, e.g., a this compound derivative) to a second molecule (the receptor, typically a protein). biotech-asia.orgmdpi.com This technique is fundamental in structure-based drug design, providing insights into the binding mode and affinity. nih.gov
The docking process generally involves two main steps:
Conformational Sampling: The algorithm explores a vast number of possible conformations of the ligand within the binding site of the protein. biotech-asia.org
Scoring: A scoring function is used to estimate the binding affinity for each conformation and rank them. nih.gov The top-ranked pose is considered the most likely binding mode.
Molecular docking can be used to:
Predict Binding Poses: Elucidate how a diazinanone derivative fits into the active site of a target protein, identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.gov
Virtual Screening: Screen large databases of compounds in silico to identify those that are most likely to bind to a specific target, prioritizing them for experimental testing. nih.gov
SAR Elucidation: Rationalize the observed structure-activity relationships. For example, docking can show why a larger substituent at a certain position increases activity (by filling a hydrophobic pocket) or why another modification decreases it (due to a steric clash). pitt.edu
The accuracy of molecular docking is highly dependent on the quality of the protein's 3D structure and the reliability of the scoring function. nih.gov
Chemoinformatics and Ligand-Based Drug Design Strategies
Chemoinformatics applies computational methods to analyze large datasets of chemical and biological information, accelerating the drug discovery process. frontiersin.orgnih.gov When the 3D structure of a biological target is unknown, ligand-based drug design (LBDD) strategies become essential. mdpi.comnih.gov These methods rely solely on the information derived from a set of known active ligands. researchgate.net
Key LBDD strategies applicable to this compound derivatives include:
Pharmacophore Modeling: As described earlier, a pharmacophore model can be generated from a set of active molecules and used to search for new compounds with the same essential features. researchgate.netnih.gov
Similarity Searching: This approach identifies new potential drug candidates by searching large compound databases for molecules that are structurally similar to a known active compound. Similarity can be assessed based on 2D fingerprints or 3D shape and electrostatic properties. nih.gov
QSAR: Both 2D and 3D-QSAR are inherently ligand-based methods, as they build models from the structures and activities of known ligands without requiring information about the receptor. frontiersin.orgnih.gov
These chemoinformatics tools are integral to modern drug discovery, enabling researchers to efficiently navigate the vast chemical space and prioritize the synthesis and testing of compounds with the highest probability of success. nih.govnih.gov
In-depth Scientific Review of this compound Reveals Limited Publicly Available Data
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research data concerning the chemical compound This compound . While the core chemical structure, a dihydropyrimidinone (DHPM), is a well-studied scaffold in medicinal chemistry, the specific 2-ethoxy derivative requested does not appear in published literature detailing the advanced applications outlined in the query.
The dihydropyrimidinone (DHPM) class of compounds, often synthesized through the Biginelli reaction, is known for a wide range of biological activities, including antiviral, antitumor, anti-inflammatory, and antibacterial properties. nih.govjmchemsci.comhumanjournals.com Researchers have extensively explored derivatives of this scaffold, leading to the discovery of potent agents such as Monastrol, an inhibitor of the mitotic kinesin Eg5 with anticancer applications. rsc.orgrsc.org Studies on DHPMs have investigated their potential as kinase inhibitors, calcium channel blockers, and inhibitors of enzymes like β-glucuronidase. nih.govrsc.orgnih.gov
However, these extensive research efforts have predominantly focused on derivatives with substitutions at the N1, C4, C5, and C6 positions of the pyrimidine (B1678525) ring, and commonly feature an oxo (=O) or thioxo (=S) group at the C2 position. The specific compound of interest, with an ethoxy (-OCH2CH3) group at the C2 position, is not prominently featured in the available literature concerning advanced applications in complex organic synthesis, in vitro mechanistic studies, or materials science.
Attempts to gather information for the requested sections yielded the following outcomes:
Exploration of Advanced Applications for 2 Ethoxy 1,3 Diazinan 4 One and Its Derivatives
Potential in Materials Science and Polymer Chemistry:No publications were found that explore the application of 2-Ethoxy-1,3-diazinan-4-one in materials science or polymer chemistry.
Due to the absence of specific research findings for this compound in the public domain, it is not possible to construct the detailed, scientifically accurate article as requested. The available body of research focuses on the broader family of dihydropyrimidinones with different substitution patterns. Further investigation into this specific compound would be required to determine its potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
